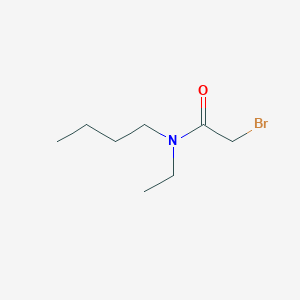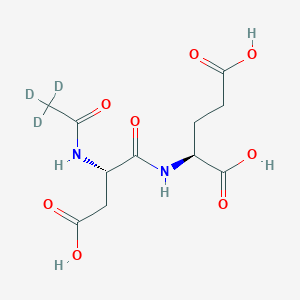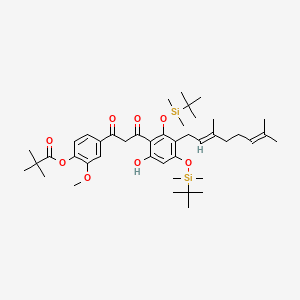
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is a synthetic compound that combines the structural features of Cannflavin A, a flavonoid found in cannabis, with tert-Butyldimethylsilyl groups and pivalate esters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques such as column chromatography.
化学反应分析
Types of Reactions
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-Butyldimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as tetrabutylammonium fluoride for deprotection of silyl groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties, similar to those of Cannflavin A.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation and oxidative stress. The tert-Butyldimethylsilyl groups may enhance the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
tert-Butyldimethylsilyl-protected compounds: These compounds share the silyl protection feature, which enhances stability.
Pivalate esters: Compounds with pivalate ester groups, known for their use in protecting hydroxyl groups during synthesis.
Uniqueness
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is unique due to its combination of Cannflavin A’s biological activity with the chemical stability provided by tert-Butyldimethylsilyl groups and pivalate esters. This makes it a versatile compound for various research and industrial applications .
属性
分子式 |
C43H66O8Si2 |
|---|---|
分子量 |
767.1 g/mol |
IUPAC 名称 |
[4-[3-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]-3-oxopropanoyl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H66O8Si2/c1-28(2)19-18-20-29(3)21-23-31-36(50-52(14,15)42(7,8)9)27-34(46)38(39(31)51-53(16,17)43(10,11)12)33(45)26-32(44)30-22-24-35(37(25-30)48-13)49-40(47)41(4,5)6/h19,21-22,24-25,27,46H,18,20,23,26H2,1-17H3/b29-21+ |
InChI 键 |
ICOVXGDRVTYNTQ-XHLNEMQHSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C)C |
规范 SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


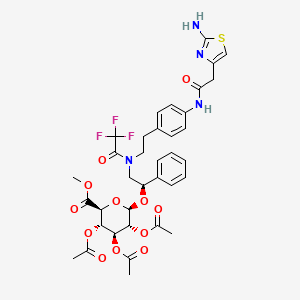
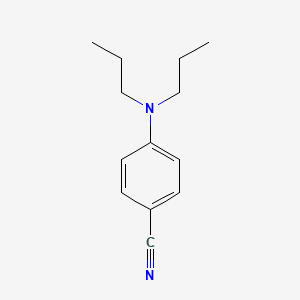
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
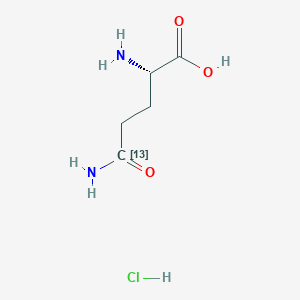
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
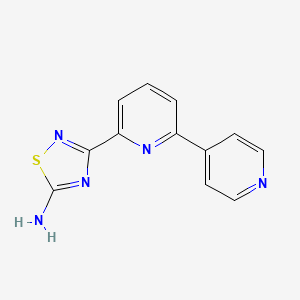
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
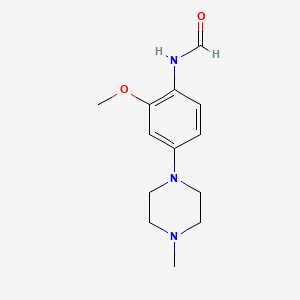
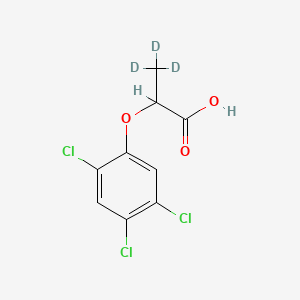
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
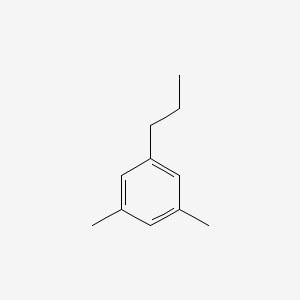
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
